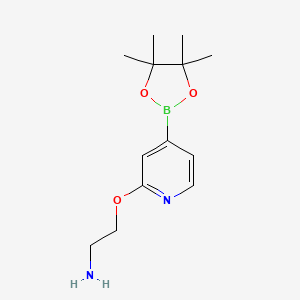![molecular formula C7H15Cl2N3 B1456092 [3-(1-Methyl-1H-imidazol-2-yl)propyl]amin-Dihydrochlorid CAS No. 102570-18-3](/img/structure/B1456092.png)
[3-(1-Methyl-1H-imidazol-2-yl)propyl]amin-Dihydrochlorid
Übersicht
Beschreibung
“[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride” is a chemical compound with the empirical formula C7H13N3.2ClH . It is also known as N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . For example, 1-methyl-1H-imidazol-2-yl methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .Physical And Chemical Properties Analysis
“[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride” is a solid compound . It has a molecular weight of 226.15 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Imidazol-Derivate sollen antibakterielle Aktivität zeigen . Sie können das Wachstum von Bakterien hemmen, was sie bei der Entwicklung neuer Antibiotika nützlich macht.
Antituberkulose-Aktivität
Diese Verbindungen zeigen auch Antituberkulose-Aktivität . Dies bedeutet, dass sie zur Behandlung von Krankheiten eingesetzt werden können, die durch Mykobakterien verursacht werden, wie z. B. Tuberkulose.
Entzündungshemmende Eigenschaften
Imidazol-Derivate haben entzündungshemmende Eigenschaften . Sie können Entzündungen im Körper reduzieren, was bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen von Vorteil ist.
Antitumor-Aktivität
Es wurde festgestellt, dass diese Verbindungen Antitumor-Aktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Krebstherapien.
Antidiabetische Aktivität
Imidazol-Derivate können auch antidiabetische Aktivität aufweisen . Sie können potenziell bei der Behandlung von Diabetes eingesetzt werden, indem sie helfen, den Blutzuckerspiegel zu regulieren.
Antiallergische Eigenschaften
Es wurde berichtet, dass diese Verbindungen antiallergische Eigenschaften haben . Sie können potenziell zur Behandlung von allergischen Reaktionen eingesetzt werden.
Antipyretische Aktivität
Imidazol-Derivate können antipyretische (fiebersenkende) Aktivität aufweisen . Dies macht sie nützlich bei der Behandlung von Erkrankungen, die mit Fieber einhergehen.
Antioxidative Aktivität
Schließlich wurde festgestellt, dass diese Verbindungen antioxidative Aktivität besitzen . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-10-6-5-9-7(10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTGOPLTBXDQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)


![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)




![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)
